Phosphinic acid, ammonium salt

Descripción

Historical Context and Evolution in Phosphorus Chemistry

The study of phosphinic acid and its salts is deeply rooted in the broader history of phosphorus chemistry. Early explorations into phosphorus compounds led to the identification of various phosphorus oxyacids, including phosphinic acid (commonly known as hypophosphorous acid). atamanchemicals.com The first synthesis of a phosphinic acid derivative, dimethylphosphinic acid, was achieved through the oxidation of dimethylphosphine. kent.ac.uk

The ammonium (B1175870) salt of phosphinic acid, ammonium phosphinate, gained significant traction in the mid-20th century, particularly with the rise of synthetic polymer chemistry. expertmarketresearch.com Its application as a catalyst and reagent in polymer production marked a key phase in its industrial and research relevance. expertmarketresearch.comwikipedia.org

A significant evolution in the 21st century has been the positioning of phosphinates as a viable and safer alternative to the traditionally used phosphorus trichloride (B1173362) (PCl3) for creating phosphorus-carbon bonds. acs.orgresearchgate.net Concerns over the hazardous nature of chlorine-based processes have driven research towards more sustainable synthetic routes, with phosphinates emerging as a promising option due to their improved stability, lower toxicity, and higher atom economy. acs.org This shift reflects a broader trend in chemical synthesis towards greener and safer methodologies. The discovery of naturally occurring phosphonic and phosphinic acids in 1959 further broadened the scope of phosphorus chemistry, unveiling the biological relevance of these compounds and opening new avenues for research. nih.gov

Nomenclature and Chemical Identity in Academic Discourse

The precise identification of chemical compounds is critical for academic and research discourse. Phosphinic acid, ammonium salt, is known by several names, reflecting the historical development of chemical nomenclature. kent.ac.uk

Its chemical formula is consistently represented as NH₄PH₂O₂, H₆NO₂P, or sometimes H₃N·H₃O₂P. wikipedia.orgbiosynth.comclearsynth.com In systematic nomenclature, the compound is identified by its constituent ions: the ammonium cation (NH₄⁺) and the phosphinate anion (PH₂O₂⁻). cymitquimica.com The IUPAC-preferred name for the parent acid (H₃PO₂) is phosphinic acid, making "ammonium phosphinate" the formal name for its ammonium salt. atamanchemicals.com An alternative IUPAC name generated for the compound is azanium;phosphenous acid. nih.gov

However, the synonym "ammonium hypophosphite" is widely used in commercial and academic literature. clearsynth.comcymitquimica.comsigmaaldrich.comchemicalbook.com This stems from the common name for the parent acid, hypophosphorous acid. cymitquimica.com The compound is unequivocally identified by its CAS Registry Number: 7803-65-8. wikipedia.orgbiosynth.comclearsynth.comcymitquimica.com

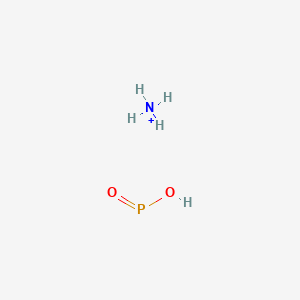

Structurally, ammonium phosphinate consists of the ammonium cation and the phosphinate anion, where a central phosphorus atom is bonded to two oxygen atoms and two hydrogen atoms. cymitquimica.com It exists as colorless crystals with a rhombic system structure. wikipedia.org

Table 1: Chemical Identity of Ammonium Phosphinate

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | Ammonium phosphinate |

| Synonyms | Ammonium hypophosphite, Hypophosphorous acid ammonium salt clearsynth.comcymitquimica.comnih.gov |

| CAS Number | 7803-65-8 wikipedia.orgbiosynth.comcymitquimica.com |

| Chemical Formula | NH₄PH₂O₂ wikipedia.org |

| Molecular Weight | Approximately 83.03 g/mol biosynth.comclearsynth.comsigmaaldrich.com |

Table 2: Physicochemical Properties of Ammonium Phosphinate

| Property | Value |

|---|---|

| Appearance | Colorless crystals or white crystalline solid wikipedia.orgcymitquimica.comchemicalbook.com |

| Density | ~1.634 g/cm³ expertmarketresearch.comwikipedia.orgbiosynth.com |

| Melting Point | ~158-200 °C (decomposes) expertmarketresearch.comwikipedia.orgbiosynth.com |

| Solubility | Soluble in water and ethanol; insoluble in acetone (B3395972) wikipedia.org |

Broad Research Landscape and Significance of this compound

Ammonium phosphinate is a versatile compound with considerable significance across various fields of chemical research, primarily due to its reactivity and role as a synthetic building block.

Key Research Applications:

Reducing Agent: The compound is recognized as a powerful reducing agent. atamanchemicals.comexpertmarketresearch.comsciencemadness.org This characteristic is fundamental to its use in processes like electroless plating, where it facilitates the deposition of metal films. acs.orgresearchgate.net

Precursor in Organic Synthesis: Ammonium phosphinate is a crucial starting material in the synthesis of a wide array of organophosphorus compounds. Research has demonstrated its use in:

The synthesis of various alkyl phosphinic acids and their salts through radical-initiated reactions. google.com

Phospha-Mannich reactions, reacting with formaldehyde (B43269) and secondary amines to produce aminoalkyl-H-phosphinic acids, which are valuable precursors for other complex phosphorus compounds. nih.gov

The production of other hypophosphite salts. atamanchemicals.com

Catalysis: It serves as a catalyst, notably in the manufacturing of polyamides, where it facilitates the polymerization process. expertmarketresearch.comwikipedia.orgchemicalbook.com

Flame Retardants: Research has explored its application as a component in flame retardant formulations. cymitquimica.com

Agriculture: Its utility as a source of phosphorus has led to its application in fertilizers. expertmarketresearch.comcymitquimica.com

The overarching significance of ammonium phosphinate in the current research landscape is its role as a cornerstone for developing safer and more efficient synthetic methodologies in organophosphorus chemistry. acs.orgresearchgate.net As a stable, less toxic precursor, it represents a move away from more hazardous traditional reagents like phosphorus trichloride. acs.org Furthermore, the broader class of phosphinates, for which ammonium phosphinate is a key source, are studied as structural analogues of carboxylic acids that can act as mimics of tetrahedral intermediates in biological reactions. nih.gov

Propiedades

Fórmula molecular |

H5NO2P+ |

|---|---|

Peso molecular |

82.019 g/mol |

Nombre IUPAC |

azanium;phosphenous acid |

InChI |

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2)/p+1 |

Clave InChI |

AKYKNEHYFVLCTH-UHFFFAOYSA-O |

SMILES canónico |

[NH4+].OP=O |

Origen del producto |

United States |

Synthetic Methodologies for Phosphinic Acid, Ammonium Salt and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to ammonium (B1175870) phosphinates, typically involving the formation of the parent salt or the neutralization of a pre-synthesized phosphinic acid.

Hypophosphorous acid (H₃PO₂) is a fundamental precursor for the synthesis of phosphinic acids and their salts. mmu.ac.uk It serves as a source of the H-P(O)OH moiety, which can be elaborated into a variety of organophosphorus compounds. One of the most direct reactions involving hypophosphorous acid is the phospha-Mannich reaction, a three-component condensation of H₃PO₂, an amine, and an aldehyde (typically formaldehyde). nih.gov This reaction, particularly effective with secondary amines in acetic acid, can produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products. nih.gov

The reactivity of hypophosphorous acid can be enhanced through silylation. Reagents like bis(trimethylsilyl)acetamide (BSA) convert H₃PO₂ into versatile intermediates such as bis(trimethylsilyl)phosphonite (BTSP). nih.gov These silylated phosphonites are effective nucleophiles and can react with various electrophiles, including imines, to form substituted phosphinates after a methanolysis step. nih.govchim.it

The table below summarizes findings from a study on the phospha-Mannich reaction using hypophosphorous acid, various secondary amines, and formaldehyde (B43269) in acetic acid. nih.gov

| Amine Substrate | Reaction Conditions | Conversion to AHPA (%) | Conversion to bis-substituted (%) |

|---|---|---|---|

| N,N-Dibenzylamine (Bn₂NH) | 40 °C, 4 days | 98 | <1 |

| Morpholine | 40 °C, 4 days | 98 | <1 |

| Piperidine | 40 °C, 4 days | 98 | <1 |

| Pyrrolidine | 40 °C, 4 days | 98 | <1 |

| N-Benzyl-N-methylamine | 40 °C, 4 days | 95 | <1 |

AHPA refers to Aminoalkyl-H-phosphinic acid. Data sourced from a study on selective phospha-Mannich reactions. nih.gov

The most fundamental method for preparing phosphinic acid, ammonium salt is the direct acid-base neutralization of phosphinic acid (also known as hypophosphorous acid) with an ammonia (B1221849) solution. wikipedia.orgsciencemadness.org This reaction is a simple and efficient way to produce the unsubstituted salt, ammonium phosphinate (NH₄PH₂O₂). wikipedia.org

Reaction: HPH₂O₂ + NH₃ → NH₄PH₂O₂ wikipedia.org

This principle extends to substituted phosphinic acids. Once a desired phosphinic acid with specific organic functionalities has been synthesized, it can be converted to its corresponding ammonium salt by treatment with ammonia or another suitable ammonium base. fao.org For instance, in the synthesis of ammonium salts of phosphatidic acids, the final step involves neutralization with ammonia after a phosphorylation process. fao.org Similarly, the addition of aqueous ammonia during the workup of silylated phosphonate (B1237965) esters can yield the desired acid without cleaving other sensitive functional groups, which can then exist as an ammonium salt in solution. beilstein-journals.orgnih.gov

Another method involves a salt metathesis reaction, such as reacting barium hypophosphite with ammonium sulfate (B86663). In this process, the insoluble barium sulfate precipitates, leaving the desired ammonium hypophosphite (phosphinate) in solution, from which it can be crystallized. sciencemadness.org

Metathesis Reaction: Ba(PH₂O₂)₂ + (NH₄)₂SO₄ → 2 NH₄PH₂O₂ + BaSO₄↓ sciencemadness.org

Indirect Synthetic Routes and Functionalization Strategies

Indirect routes are employed for the synthesis of complex or highly functionalized ammonium phosphinates. These methods involve the multi-step construction of a substituted phosphinic acid scaffold, followed by salt formation or subsequent derivatization.

The synthesis of structurally complex phosphinic acids, such as those designed as peptide analogues, often requires multi-step approaches. nih.gov These strategies typically involve the separate preparation of key building blocks that are later combined. nih.gov

A common strategy involves a Michael-type addition of a phosphorus-containing nucleophile to an acrylate (B77674) derivative. nih.gov For example, bis(trimethylsilyl) phosphonite can be added to an acrylate to form a β-substituted β-alkoxycarbonylethyl-H-phosphinic acid. This intermediate can then participate in a three-component condensation with an aldehyde and an amino component (a variant of the Kabachnik-Fields or phospha-Mannich reaction) to construct the final phosphinic acid backbone. nih.gov These multi-step syntheses allow for precise control over the stereochemistry and functionality of the final molecule. researchgate.net

The functionalization of a pre-formed ammonium phosphinate can be challenging but is a key strategy for creating diverse derivatives. One area where derivatization is critical is in the analysis of phosphinate-containing compounds like the herbicide glufosinate (B12851) (an ammonium salt of a phosphinic acid derivative). nih.gov For analytical purposes, derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is used to improve chromatographic retention and detection by mass spectrometry. nih.govresearchgate.net Microwave-assisted methods have been shown to significantly reduce the time required for this derivatization process. nih.gov

From a synthetic perspective, the reactivity of the P-H bond in the parent ammonium phosphinate could theoretically be exploited for further functionalization, although this is less common than building the molecule from other precursors. mmu.ac.uk Attempts to use ammonium phosphinate directly in reactions with electrophiles have been met with limited success, with the starting material often being recovered unchanged. mmu.ac.uk More commonly, derivatization occurs on a phosphinic acid ester, which is later hydrolyzed and converted to the ammonium salt. organic-chemistry.org

Catalytic Techniques in Ammonium Phosphinate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of phosphinic acids and their derivatives, which are the direct precursors to the target ammonium salts. Catalytic methods are particularly important for forming the critical C-P bond.

The Kabachnik-Fields reaction, a one-pot, three-component synthesis of α-aminophosphonates (and by extension, phosphinates), is frequently improved by catalysis. beilstein-journals.org A wide array of catalysts have been employed, including heterogeneous nanocatalysts, which offer advantages such as high efficiency, solvent-free conditions, and easy separation and reusability. orgchemres.org For example, a magnetic Fe₃O₄@SnO₂/SO₄⁻² nanocatalyst has been used to synthesize α-aminophosphonates at 80 °C under solvent-free conditions with high yields. orgchemres.org

Transition metal catalysis is also a powerful tool. The Hirao reaction, which typically uses a palladium catalyst, is a well-established method for forming C-P bonds by coupling aryl or vinyl halides with H-phosphinates or related P(O)H compounds. mdpi.comrsc.org Copper-catalyzed reactions have also been developed for the phosphorylation of aryl acrylic acids to yield β-ketophosphinates. organic-chemistry.org

Organocatalysis has emerged as a key technique for the asymmetric synthesis of chiral phosphonates and phosphinates. Chiral quaternary ammonium salts derived from cinchona alkaloids, for example, can catalyze the stereoselective α-amidoalkylation of dimethyl phosphite (B83602), providing enantiomerically enriched α-aminophosphonates with high yields and enantiomeric excess. nih.govmdpi.com

The table below compares various catalysts used in the synthesis of α-aminophosphonates, a class of compounds closely related to substituted phosphinates.

| Reaction Type | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Kabachnik-Fields | Fe₃O₄@SnO₂/SO₄⁻² (magnetic nanocatalyst) | Solvent-free, reusable, high efficiency | orgchemres.org |

| Kabachnik-Fields | Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Catalyzes cyclization of acetylenic adducts | beilstein-journals.org |

| C-P Cross-Coupling (Hirao Reaction) | Palladium Complexes | Forms sp² hybridized C-P bonds | mdpi.com |

| Asymmetric α-amidoalkylation | Chiral Quaternary Ammonium Salts | High enantioselectivity (up to 92% ee) | nih.gov |

| Michael Addition | Copper Complexes | Aerobic oxidative/decarboxylative phosphorylation | organic-chemistry.org |

Organic Catalysis in Phosphinylation Reactions

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral organophosphorus compounds, including phosphinic acid derivatives. worldscientific.com Unlike metal-based catalysts, organocatalysts are typically small organic molecules that can promote chemical reactions under mild conditions. unl.pt This approach is particularly valuable for creating enantiomerically enriched compounds, which is often crucial for applications in medicinal chemistry and materials science. worldscientific.com

Key organocatalytic strategies for phosphinylation include the phospha-Mannich and phospha-Michael reactions.

Phospha-Mannich Reaction: This reaction involves the addition of a P-H bond from a phosphinic acid source (like an H-phosphinate) across the C=N double bond of an imine. unl.ptmdpi.com Chiral organocatalysts, such as thioureas and guanidinium (B1211019) salts, are highly effective in promoting this transformation. mdpi.comcore.ac.uk These catalysts typically function through a dual-activation mechanism, where they simultaneously activate the nucleophilic phosphorus compound and the electrophilic imine via hydrogen bonding, leading to high yields and enantioselectivities. unl.ptcore.ac.uk For instance, guanidinium salts have demonstrated high catalytic activity in the P-C bond formation reaction between H-phosphinates and N-tosylimines to produce α-aminophosphine oxides and phosphinates. mdpi.com

Phospha-Michael Reaction: This reaction describes the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound. Chiral bifunctional phosphines have been used to promote reactions such as the double Michael addition of tryptamine-derived compounds onto ynones. acs.org

The table below summarizes selected research findings in organocatalyzed phosphinylation reactions.

| Catalyst Type | Reactants | Product Type | Catalyst Example | Yield | Enantiomeric Excess (ee) | Ref |

| Thiourea | H-phosphinates and N-tosylimines | α-Aminophosphinates | Bifunctional thiourea | High | Up to 98% | mdpi.com |

| Guanidinium Salt | H-phosphinates and N-tosylimines | α-Aminophosphinates | Chiral guanidinium salt | High | Not specified | mdpi.comcore.ac.uk |

| Cinchona Alkaloid | α-chloroketones and phosphites | α-Hydroxyphosphonates | Quinine/Quinidine | High | 79-92% | unl.pt |

| Bifunctional Phosphine (B1218219) | Tryptamine-derived oxindole (B195798) and ynones | Spirocyclic compounds | Chiral bifunctional phosphine | Not specified | Not specified | acs.org |

Metal-Catalyzed Processes for Phosphorus-Carbon Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of P-C bonds. These methods offer a versatile and efficient route to a wide array of phosphinic acid derivatives, often under mild conditions and with high functional group tolerance. nih.govresearchgate.net Palladium, nickel, copper, and gold are among the most commonly employed metals for these transformations. organic-chemistry.orgrsc.orgnih.gov

The primary metal-catalyzed reactions for this purpose are cross-coupling reactions and hydrophosphinylation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling is a prominent method for forming P-C bonds. researchgate.netrsc.org These reactions typically involve the coupling of a phosphorus nucleophile (such as hypophosphorous acid, H-phosphinates, or secondary phosphine oxides) with an organic electrophile (like an aryl, heteroaryl, or alkenyl halide/triflate). researchgate.net For example, a straightforward synthesis of monosubstituted phosphinic acids can be achieved through the palladium-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions provide an efficient pathway for preparing arylphosphine oxides from P-H compounds and arylnitriles. rsc.org

Hydrophosphinylation: This atom-economical reaction involves the direct addition of a P-H bond across an unsaturated C-C multiple bond (alkene or alkyne). nih.govresearchgate.net Metal catalysts facilitate this process, which can proceed via several mechanisms, including oxidative addition of the P-H bond to the metal center. nih.gov Palladium-catalyzed hydrophosphinylation of allylic alcohols with hypophosphorous acid (H₃PO₂) produces allylic-H-phosphinic acids directly. organic-chemistry.org

The following table presents examples of metal-catalyzed P-C bond formation.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Catalyst System | Yield | Ref |

| Palladium | Cross-Coupling | Anilinium hypophosphite + Aryl electrophiles | Monosubstituted phosphinic acids | Not specified | Not specified | organic-chemistry.org |

| Palladium | Cross-Coupling | Alkyl phosphinates + Aryl/Alkenyl electrophiles | Aryl/Alkenyl phosphinates | Not specified | Not specified | researchgate.net |

| Nickel | Cross-Coupling | P-H compounds + Arylnitriles | Arylphosphine oxides | Not specified | Not specified | rsc.org |

| Copper | Oxidative Phosphorylation | Aryl acrylic acids + P(III)-nucleophiles | β-Ketophosphinates | Not specified | Very good | organic-chemistry.org |

| Gold/Photoredox | P-Arylation | H-phosphonates + Aryldiazonium salts | Arylphosphonates | Dual Gold/Photoredox catalyst | 74-90% | nih.gov |

Principles of Green Chemistry in Synthetic Protocols

Key green chemistry considerations in these synthetic protocols include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Metal-catalyzed hydrophosphination is an excellent example of a 100% atom-economical reaction, as it involves the direct addition of a P-H bond across a multiple bond with no byproducts. researchgate.net This contrasts with substitution reactions that inherently generate waste salts.

Use of Safer Solvents and Reagents: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents like chlorinated hydrocarbons. imist.ma Research has focused on using greener alternatives, such as water, or conducting reactions in aqueous media. organic-chemistry.org For instance, a green procedure for synthesizing α-aminophosphonates utilizes quaternary ammonium salts as inexpensive, environmentally friendly, and recyclable reaction media, avoiding hazardous organic solvents. organic-chemistry.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org The development of highly active catalysts, such as in the dual gold and photoredox-catalyzed P-arylation of H-phosphonates, allows reactions to proceed smoothly at room temperature. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both organocatalysis and metal catalysis reduce waste by enabling a small amount of catalyst to generate a large amount of product. Furthermore, the development of recyclable catalysts, as demonstrated with quaternary ammonium salts in the synthesis of α-aminophosphonates, enhances the economic and environmental benefits of the process. organic-chemistry.org

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. rroij.comacs.org The high selectivity of many modern catalytic systems can often circumvent the need for complex protection-deprotection sequences. rroij.com

By integrating these principles, chemists can develop synthetic routes to phosphinic acid derivatives that are not only efficient and selective but also significantly safer and more sustainable.

Structural Elucidation and Characterization in Chemical Systems

Advanced Crystallographic Investigations

Crystallographic studies provide a definitive three-dimensional map of the atomic arrangement within a crystal lattice. For ammonium (B1175870) phosphinate, single-crystal X-ray diffraction has been the primary technique for elucidating its solid-state structure.

Single-Crystal X-ray Diffraction Analysis

The analysis of single crystals of ammonium phosphinate using X-ray diffraction reveals a well-defined ionic lattice. The structure consists of ammonium cations (NH₄⁺) and phosphinate anions (H₂PO₂⁻) held together by electrostatic forces and an extensive network of hydrogen bonds. This technique confirms the distinct arrangement of these ions relative to one another within the crystal. An early, pivotal investigation into the crystal structure of ammonium hypophosphite highlighted a notable close contact between hydrogen atoms of the phosphinate anion and those of the ammonium cation, which was an early observation of what is now understood as dihydrogen bonding. smu.edumdpi-res.com

Determination of Crystal Lattice Parameters and Space Group

Detailed diffraction data has allowed for the precise determination of the unit cell dimensions and crystal symmetry. Ammonium phosphinate crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group has been identified as Cmma. nih.gov This space group dictates the symmetry operations that can be applied to the unit cell to generate the entire crystal structure.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Cmma | nih.gov |

| a | 7.515(6) Å | nih.gov |

| b | 11.50(1) Å | nih.gov |

| c | 3.988(4) Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| Z (Formula units per cell) | 4 | nih.gov |

Precise Measurements of Interatomic Distances and Bond Angles

The crystallographic analysis provides exact measurements of the distances between atoms and the angles of the chemical bonds within the phosphinate anion. In the H₂PO₂⁻ anion, the phosphorus atom is central. The geometry around the phosphorus center is distorted tetrahedral. mmu.ac.uk The anion possesses accurate C₂ᵥ symmetry within the crystal structure. nih.gov

| Bond/Angle | Measurement | Reference |

|---|---|---|

| P-O Bond Length | 1.500 Å | nih.gov |

| O-P-O Bond Angle | 115.1° | nih.gov |

Comprehensive Spectroscopic Characterization

Spectroscopic techniques probe the energy levels within molecules and provide complementary information to diffraction methods, confirming functional groups and detailing the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P Analysis

NMR spectroscopy is a powerful tool for characterizing the structure of phosphorus-containing compounds in solution. huji.ac.il

¹H NMR Analysis : The proton NMR spectrum provides information on the hydrogen environments. The protons directly bonded to the phosphorus atom in the phosphinate anion (P-H) exhibit a characteristic doublet due to coupling with the phosphorus nucleus. This signal has been reported at approximately δ 7.0 ppm with a large coupling constant (¹JP-H) of around 472 Hz. The protons of the ammonium cation (NH₄⁺) typically appear as a triplet around δ 7.1 ppm in acidic aqueous solutions due to coupling with the ¹⁴N nucleus. mdpi.comsemanticscholar.org The chemical shift of the NH₄⁺ protons is highly sensitive to pH and solvent conditions. mdpi.com

¹³C NMR Analysis : As an inorganic salt with the chemical formula NH₄PH₂O₂, phosphinic acid, ammonium salt contains no carbon atoms. Consequently, ¹³C NMR spectroscopy is not an applicable technique for the structural analysis of this specific compound.

³¹P NMR Analysis : Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds due to its wide chemical shift range and 100% natural abundance. huji.ac.il For the phosphinate anion, the ³¹P NMR spectrum shows a characteristic triplet signal due to the coupling with the two directly attached protons. In one study, the ³¹P NMR signal for ammonium phosphinate was observed at a chemical shift of δ -4.2 ppm with a coupling constant (¹JP-H) of 475 Hz. mmu.ac.uk The precise chemical shift can vary depending on the solvent and concentration.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |

|---|---|---|---|---|

| ¹H (P-H) | ~7.0 ppm | Doublet | ¹JP-H ≈ 472 Hz | mmu.ac.uk |

| ¹H (NH₄⁺) | ~7.1 ppm (in acidic D₂O) | Triplet | ¹JN-H ≈ 52 Hz | mdpi.comsemanticscholar.org |

| ³¹P | -4.2 ppm | Triplet | ¹JP-H = 475 Hz | mmu.ac.uk |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present. The spectrum of ammonium phosphinate can be understood by considering the characteristic vibrations of the ammonium cation (NH₄⁺) and the phosphinate anion (H₂PO₂⁻). mdpi.comacs.org

The phosphinate anion has several distinct vibrational modes. The P-H stretching vibrations typically appear in the 2297–2379 cm⁻¹ region. mdpi.com The PO₂ group has symmetric and asymmetric stretching modes, which are found in the ranges of 1024–1062 cm⁻¹ and 1154–1230 cm⁻¹, respectively. mdpi.com Various bending and wagging modes for the PH₂ group also appear at lower wavenumbers. mdpi.comacs.org The ammonium cation exhibits strong N-H stretching vibrations, typically seen as a broad band above 3000 cm⁻¹, and N-H bending modes around 1400-1450 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| >3000 | ν(N-H) stretching | NH₄⁺ | researchgate.net |

| 2297 - 2379 | ν(P-H) stretching | H₂PO₂⁻ | mdpi.com |

| ~1400 - 1450 | δ(N-H) bending | NH₄⁺ | researchgate.net |

| 1154 - 1230 | νas(PO₂) asymmetric stretching | H₂PO₂⁻ | mdpi.com |

| 1070 - 1126 | ω(PH₂) wagging | H₂PO₂⁻ | mdpi.com |

| 1024 - 1062 | νs(PO₂) symmetric stretching | H₂PO₂⁻ | mdpi.com |

| 799 - 824 | ρ(PH₂) rocking | H₂PO₂⁻ | mdpi.com |

Raman Spectroscopy in Structural Assignment

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint of its structural features. For this compound (NH₄H₂PO₂), the Raman spectrum is characterized by vibrations originating from both the ammonium cation (NH₄⁺) and the phosphinate anion (H₂PO₂⁻).

The phosphinate anion possesses a tetrahedral geometry around the central phosphorus atom. Its key vibrational modes include the P-H stretching, P=O stretching, and O-P-O bending vibrations. The P-H stretching modes are typically observed in the 2300-2400 cm⁻¹ region. The symmetric stretching of the PO₂ group gives rise to a strong Raman band, often found between 1030 and 1070 cm⁻¹.

The ammonium cation belongs to the Td point group and exhibits characteristic vibrational modes. These include the symmetric and asymmetric N-H stretching vibrations, which appear in the region above 3000 cm⁻¹, and the N-H bending modes, which are found at lower wavenumbers, typically around 1400 cm⁻¹ and 1700 cm⁻¹. While detailed experimental spectra for this specific salt are not widely published, the expected vibrational frequencies can be reliably predicted based on extensive data from related phosphinate and ammonium compounds. researchgate.netmetrohm.comcopernicus.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (NH₄⁺) | N-H Symmetric Stretch (ν₁) | ~3040 |

| Ammonium (NH₄⁺) | N-H Asymmetric Stretch (ν₃) | ~3145 |

| Ammonium (NH₄⁺) | N-H Bending (ν₂, ν₄) | 1400 - 1700 |

| Phosphinate (H₂PO₂⁻) | P-H Stretch | 2300 - 2400 |

| Phosphinate (H₂PO₂⁻) | PO₂ Symmetric Stretch | 1030 - 1070 |

| Phosphinate (H₂PO₂⁻) | PO₂ Asymmetric Stretch | ~1170 |

| Phosphinate (H₂PO₂⁻) | PH₂ Wagging/Twisting | 900 - 1100 |

| Phosphinate (H₂PO₂⁻) | OPO Bending | 400 - 500 |

Molecular Orbital and Computational Chemistry Studies

Computational chemistry provides profound insights into the electronic structure and bonding of ammonium phosphinate. Studies employing molecular orbital theory and density functional theory (DFT) have been crucial in clarifying its properties, particularly concerning charge distribution and intermolecular forces. nih.govacs.org

Analysis of Charge Density Distribution

Molecular orbital calculations have been performed to investigate the charge density and bond polarity within ammonium phosphinate. nih.gov A key area of interest has been the nature of the P-H bonds in the phosphinate anion. Despite phosphorus having a slightly lower electronegativity than hydrogen, computational analyses reveal that the hydrogen atoms bonded to phosphorus are not hydridic (H⁻). Instead, they carry a small partial positive charge. This finding is critical for understanding the anion's reactivity and interaction potential.

Investigation of Intermolecular Interactions, Including Dihydrogen Bonding

The arrangement of ions in the crystal lattice of ammonium phosphinate is governed by intermolecular interactions. A significant historical point of discussion for this compound was the potential existence of dihydrogen bonds—an unconventional interaction between a protonic hydrogen (like those on the ammonium ion) and a hydridic hydrogen. acs.org

This possibility was first suggested in 1934 by Zachariasen and Mooney based on early X-ray diffraction data that determined the positions of heavy atoms only. acs.org However, a modern reinvestigation using high-resolution single-crystal X-ray diffraction, which precisely located the hydrogen atoms, alongside molecular orbital calculations, has definitively refuted this early hypothesis. nih.govacs.org

The structural reinvestigation and theoretical calculations demonstrated that no H···H interactions characteristic of dihydrogen bonds exist in the salt. nih.gov Instead, the crystal structure is stabilized by conventional and well-understood interactions:

Ionic Bonding: Strong electrostatic attraction between the positively charged ammonium (NH₄⁺) cations and the negatively charged phosphinate (H₂PO₂⁻) anions.

Hydrogen Bonding: The primary directional intermolecular force is classical hydrogen bonding. The proton-donating N-H groups of the ammonium cation form strong N-H···O hydrogen bonds with the electron-rich oxygen atoms of the phosphinate anion. acs.org

The idea that the P-H bonds could act as hydride donors for dihydrogen bonding was shown to be incorrect, as computational studies confirmed the lack of significant hydridic character on these hydrogen atoms. nih.govresearchgate.net

Conformational Analysis and Energetics

For a simple ionic salt like ammonium phosphinate, conformational analysis primarily relates to the arrangement of ions within the crystal lattice rather than the rotation around bonds in a flexible molecule. The structure is rigid in the solid state.

Computational studies have explored the energetics of the ion pair and the simulated full crystal lattice. acs.orgacs.org These calculations confirm that the experimentally observed structure, stabilized by N-H···O hydrogen bonds, represents an energetic minimum. The theoretical models show no evidence for any energetically stable or metastable conformations involving dihydrogen bonds. The stability of the crystal arises from the combination of strong, non-directional ionic forces and the specific, directional network of hydrogen bonds that locks the ions into a well-defined, repeating three-dimensional array. acs.org

Chemical Reactivity and Mechanistic Pathways of Phosphinic Acid, Ammonium Salt

Thermal Degradation and Decomposition Products

Ammonium (B1175870) phosphinate exhibits thermal instability at elevated temperatures. The decomposition process involves the breakdown of the salt into gaseous products. When heated, the compound decomposes to yield ammonia (B1221849) (NH₃) and phosphine (B1218219) (PH₃) gas sciencemadness.orgalfa-chemistry.com. The decomposition temperature is reported to be above 240 °C sciencemadness.orgalfa-chemistry.com. The release of phosphine, a toxic gas, is a critical aspect of its thermal degradation sciencemadness.orgcymitquimica.com. Some sources indicate the melting point, which is concurrent with decomposition, occurs in the range of 200–240 °C sciencemadness.org.

Table 1: Thermal Decomposition Data for Ammonium Phosphinate

| Property | Value/Description |

|---|---|

| Decomposition Onset | 200–240 °C sciencemadness.org |

| Primary Gaseous Products | Ammonia (NH₃), Phosphine (PH₃) sciencemadness.orgalfa-chemistry.com |

Hydrolytic and Solvolytic Reaction Behavior

The hydrolysis of phosphinates, the family of compounds to which ammonium phosphinate belongs, is a significant reaction pathway. Generally, the hydrolysis of phosphinate esters can proceed under both acidic and basic conditions nih.govresearchgate.net. The mechanism typically involves a nucleophilic attack on the phosphorus atom of the P=O group nih.gov. In most instances, this leads to the cleavage of a P-O bond nih.gov.

Ammonium phosphinate is noted for its solubility in water and ethanol, while being insoluble in acetone (B3395972) wikipedia.org. This solubility facilitates its reactions in aqueous and alcoholic solutions. While specific kinetic studies on the solvolysis of ammonium phosphinate itself are not detailed in the provided research, the general principles of phosphinate hydrolysis suggest it would react with water, particularly under conditions that promote nucleophilic attack at the phosphorus center.

Redox Properties and Reducing Agent Mechanisms

Ammonium phosphinate is recognized as a strong reducing agent in various chemical processes sciencemadness.orgcymitquimica.com. This reducing capability is a key functional property of the phosphinate anion (PH₂O₂⁻). The presence of P-H bonds in the phosphinate structure contributes to its reducing nature. During a redox reaction, the phosphorus atom is oxidized from a lower oxidation state to a higher one. Its strong reducing properties are highlighted by its potential to react explosively with oxidizing agents such as chlorates sciencemadness.org. This reactivity underscores its capacity to donate electrons and reduce other chemical species.

Polymerization Mechanisms and Integration into Polymeric Matrices

Ammonium phosphinate serves a role in the synthesis of polymers, most notably as a catalyst for the production of polyamides wikipedia.orgchemicalbook.com. In this capacity, it facilitates the condensation polymerization reaction between dicarboxylic acids and diamines that forms the amide linkages of the polymer chain.

Phosphinates, more broadly, can also be involved in polymerization as initiators. For instance, certain water-soluble phosphinate salts have been evaluated for their ability to initiate the photopolymerization of monomers like diacrylated poly(ethylene glycol) (PEGDA) into hydrogels nih.gov. While this example involves a different phosphinate compound, it illustrates the potential for the phosphinate functional group to participate in radical generation and polymerization initiation under specific conditions nih.gov. When used as an additive in polymers, such as for flame retardancy, it is physically incorporated into the polymer matrix mdpi.com.

Mechanistic Studies in Flame Retardancy

The efficacy of ammonium phosphinate as a flame retardant is attributed to its ability to interfere with the combustion cycle in both the solid (condensed) phase and the gas phase nih.gov.

In the condensed phase, the primary mechanism of phosphorus-based flame retardants like ammonium phosphinate is the promotion of char formation alfa-chemistry.comnih.gov. Upon heating, the compound decomposes, leading to the formation of phosphoric acid appflameretardant.comwikipedia.org. This acid acts as a catalyst, promoting the dehydration of the polymer substrate wikipedia.org.

This catalytic dehydration process alters the decomposition pathway of the polymer, favoring the formation of a stable, carbonaceous char layer on the material's surface instead of flammable volatile products nih.govappflameretardant.com. This char layer serves as a protective physical barrier that insulates the underlying polymer from heat and shields it from oxygen, thereby suppressing the combustion process appflameretardant.comwikipedia.org. The enhanced formation of char residue effectively hinders the release of flammable gases that would otherwise fuel the fire appflameretardant.com.

Table 2: Key Steps in Condensed Phase Flame Retardancy

| Step | Mechanistic Action | Outcome |

|---|---|---|

| 1. Thermal Decomposition | Ammonium phosphinate breaks down to produce phosphoric acid. appflameretardant.comwikipedia.org | Generation of an acid catalyst. |

| 2. Catalytic Dehydration | The phosphoric acid reacts with the polymer, promoting the elimination of water. wikipedia.org | Polymer cross-linking and carbonization. |

| 3. Char Formation | A stable, insulating layer of carbonaceous char forms on the surface. alfa-chemistry.comappflameretardant.com | Protection of the underlying material. |

Ammonium phosphinate also exerts a flame-retardant effect in the gas phase through two primary mechanisms: the dilution of the flammable gas mixture and radical trapping.

First, the thermal decomposition of the compound releases non-flammable gases, primarily ammonia (NH₃) appflameretardant.com. These gases dilute the concentration of flammable volatiles and oxygen in the air surrounding the burning material appflameretardant.comwikipedia.org. This dilution effect raises the energy required for ignition and slows the spread of the flame appflameretardant.com.

Second, phosphorus-containing compounds that volatilize during pyrolysis can act as potent flame inhibitors by scavenging high-energy radicals that sustain the combustion chain reaction in the gas phase nih.gov. It is believed that volatile phosphorus species, such as the PO• radical, are formed in the flame zone nih.govalfa-chemistry.com. These radicals are highly effective at trapping key combustion-propagating species like hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive species and thereby interrupting the exothermic processes of the flame nih.govuclan.ac.uk.

Other Specific Chemical Transformations

Beyond its fundamental properties, phosphinic acid, ammonium salt, also known as ammonium phosphinate or ammonium hypophosphite, participates in several specific chemical transformations driven by its inherent reactivity as both a phosphorus-containing compound with a P-H bond and an ammonium salt. These reactions are pivotal in various synthetic applications.

Thermal Decomposition

One of the most significant chemical transformations of ammonium phosphinate is its thermal decomposition. When subjected to temperatures exceeding 200-240°C, the compound undergoes decomposition, yielding toxic and spontaneously flammable phosphine gas (PH₃) and ammonia (NH₃) sciencemadness.orgnoaa.govcymitquimica.comchemicalbook.com. This reaction underscores the thermal instability of the salt at elevated temperatures.

Reaction: NH₄PH₂O₂ (s) → PH₃ (g) + NH₃ (g) + H₂O (l) (unbalanced)

The decomposition process is a critical consideration in its handling and storage, as the evolution of phosphine presents significant hazards noaa.govnoaa.gov.

Oxidation-Reduction Reactions

Ammonium phosphinate is recognized as a strong reducing agent due to the low oxidation state of phosphorus (+1) sciencemadness.orgcymitquimica.comnoaa.gov. This property allows it to participate in various redox reactions.

Reaction with Oxidizing Agents : It can react vigorously, and sometimes explosively, with strong oxidizing agents such as chlorates and perchlorates sciencemadness.orgnoaa.gov.

Neutralization with Hydrogen Peroxide : A common method for the disposal of hypophosphites involves their oxidation with hydrogen peroxide. This reaction converts ammonium phosphinate into the more stable ammonium phosphate (B84403), a significantly less hazardous compound sciencemadness.org.

Reaction: NH₄PH₂O₂ + 2H₂O₂ → (NH₄)H₂PO₄ + H₂O

Phospha-Mannich (Kabachnik-Fields) Reaction

The phosphinate functional group, characterized by a reactive P-H bond, can participate in the Kabachnik-Fields reaction, also known as the phospha-Mannich reaction rsc.orgcore.ac.uknih.govresearchgate.net. This is a three-component condensation reaction involving a P-H compound (such as phosphinic acid or its salts), an amine, and a carbonyl compound (an aldehyde or ketone) to synthesize α-aminoalkylphosphinic acids and their derivatives nih.govresearchgate.netresearchgate.netnih.gov. These products are notable for their potential biological activities, often serving as analogues of α-aminocarboxylic acids core.ac.uknih.gov.

The general mechanism can proceed through two primary pathways:

Formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphinate.

Formation of an α-hydroxyphosphonate from the carbonyl and phosphinate, followed by nucleophilic substitution by the amine core.ac.uk.

The reaction outcome and efficiency can be influenced by factors such as the basicity of the amine and the reaction temperature rsc.org.

| Reaction Type | Reactants | Key Products | Significance |

|---|---|---|---|

| Thermal Decomposition | Ammonium Phosphinate (heat >240°C) | Phosphine, Ammonia | Defines thermal stability limits sciencemadness.orgnoaa.gov. |

| Oxidation | Ammonium Phosphinate, Hydrogen Peroxide | Ammonium Phosphate | Used for neutralization and disposal sciencemadness.org. |

| Kabachnik-Fields Reaction | Ammonium Phosphinate, Amine, Aldehyde/Ketone | α-Aminoalkylphosphinic Acid Derivatives | Synthesis of biologically active compounds rsc.orgnih.gov. |

Acid-Base Reactions

As a salt of a weak acid (phosphinic acid) and a weak base (ammonia), ammonium phosphinate can undergo acid-base reactions.

Synthesis : It is typically synthesized through the neutralization of phosphinic acid with an aqueous solution of ammonia sciencemadness.orgwikipedia.org. Reaction: HPH₂O₂ + NH₃ → NH₄PH₂O₂

Reaction with Strong Acids : The addition of a strong acid will protonate the phosphinate anion, regenerating phosphinic acid.

Reaction with Strong Bases : The addition of a strong base will deprotonate the ammonium cation, releasing ammonia gas.

| Transformation | Observation/Finding | Reference |

|---|---|---|

| Thermal Decomposition | Decomposition occurs above 240°C, releasing phosphine and ammonia. The evolved phosphine may ignite spontaneously. | sciencemadness.orgnoaa.govchemicalbook.com |

| Reducing Properties | Acts as a strong reducing agent; can form explosive mixtures with chlorates and hot perchloric acid. | sciencemadness.orgnoaa.gov |

| Phospha-Mannich Reaction | The P-H bond of the phosphinate group adds across the C=N bond of an imine (formed in situ) to create a new P-C bond, yielding α-aminoalkylphosphinic acids. | rsc.orgresearchgate.net |

| Synthesis Reaction | Can be prepared by neutralizing hypophosphorous acid with ammonia or via a reaction between barium hypophosphite and ammonium sulfate (B86663). | sciencemadness.org |

Advanced Applications and Functional Materials Research

Flame Retardant Technologies

Ammonium (B1175870) phosphinate is a key component in the formulation of halogen-free flame retardants. Its efficacy is attributed to its phosphorus content, which can disrupt the combustion cycle through mechanisms in both the gas and condensed phases.

Ammonium phosphinate and its derivatives, like ammonium polyphosphate (APP), are utilized to impart flame retardancy to various textiles, including those made from natural fibers like cotton and synthetic blends. These compounds can be applied as a coating or finish to fabrics. For instance, phosphorus-containing flame retardants can be chemically bonded to cotton fabric through a padding-baking method. One study demonstrated that a high-efficiency durable flame retardant containing ammonium phosphate (B84403) ester and phosphine (B1218219) oxide groups could make cotton fabric self-extinguishing with an add-on of just 5.9%. merhein.com At a 19.9% add-on, the treated fabric exhibited excellent fire safety and durability. merhein.com The effectiveness of these treatments is often evaluated by the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion. Untreated cotton has an LOI of approximately 17.4%, while treated fabrics can achieve significantly higher values, indicating enhanced flame retardancy.

The data below illustrates the improvement in flame retardancy of cotton fabric after treatment.

| Treatment Details | Add-on (%) | LOI Value | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Durability (Laundering Cycles) |

| Untreated Cotton | N/A | ~18 | N/A | N/A | N/A |

| THPO-P Treated | 5.9 | >21 (Self-extinguishing) | 91.8 | 77.1 | N/A |

| THPO-P Treated | N/A | 33.4 | N/A | N/A | 50 |

Data synthesized from research on phosphorus-based flame retardants for cotton. merhein.com

Phosphorus-based flame retardants, including ammonium phosphinate derivatives like ammonium polyphosphate (APP), are widely incorporated into polymer composites to enhance their fire resistance. These additives are particularly valued in thermoplastics such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and polyesters. The addition of APP can significantly improve the fire safety of these materials, which are used in automotive, construction, and electronics industries.

The mechanism often involves intumescence, where the additive swells upon heating to form a stable, insulating char layer on the material's surface. This char barrier limits the transfer of heat and the release of flammable volatile compounds, thereby suppressing combustion. The effectiveness of APP can be further enhanced by combining it with synergistic agents like pentaerythritol, which acts as a carbonization agent, and melamine, a blowing agent. Research on unsaturated polyester (B1180765) resin (UPR) showed that adding 57.6 wt.% of a flame retardant system containing APP and triphenyl phosphate (TPP) increased the LOI value from 20.9 to 27.2 and achieved a V-0 rating in the UL-94 vertical burning test. researchgate.net

The following table presents data on the flame retardant performance of a polypropylene composite incorporating an intumescent flame retardant (IFR) system based on ammonium polyphosphate.

| Polymer System | Flame Retardant Loading (wt.%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

| Pure Polypropylene (PP) | 0 | 18.0 | No Rating | >1500 |

| PP / IFR (APP-based) | 25 | 32.5 | V-0 | ~350 |

| PP / IFR (APP-based) | 30 | 36.0 | V-0 | ~280 |

Illustrative data based on typical performance of APP-based IFR systems in polypropylene.

The flame retardancy of ammonium phosphinate and related compounds operates through a combination of condensed-phase and gas-phase mechanisms.

Condensed-Phase Mechanism: Upon heating, ammonium polyphosphate decomposes to produce phosphoric acid and ammonia (B1221849). nih.gov The phosphoric acid acts as a catalyst, promoting the dehydration of the polymer matrix to form a carbonaceous char. nih.gov This char layer serves multiple protective functions: it insulates the underlying material from heat, prevents the release of flammable volatile gases, and acts as a barrier to oxygen. This process, known as intumescence, is a highly effective condensed-phase flame retardant strategy. The resulting stable char significantly reduces the amount of fuel available for combustion.

Catalytic Roles in Chemical Synthesis

Beyond its critical role in fire safety, ammonium phosphinate also functions as a valuable reagent in chemical synthesis, primarily leveraged for its reducing properties and its role in specific catalytic systems.

Ammonium phosphinate (ammonium hypophosphite) is recognized as a strong reducing agent and finds application in various industrial chemical processes. wikipedia.org Its reducing capabilities are exploited in industries producing polymers and pharmaceuticals. While specific large-scale industrial processes are often proprietary, the function of hypophosphites as reducing agents is well-established. For example, sodium hypophosphite, a related salt, is widely used in electroless nickel plating, where it reduces nickel ions in solution to deposit a layer of nickel-phosphorus alloy onto a substrate. Ammonium hypophosphite can perform similar reductions. The compound is also noted for its use as a molecular hydrogen donor in certain metal-catalyzed reductions.

In the realm of organic synthesis, ammonium phosphinate and other hypophosphites are involved in specific transformations. One notable application is its use as a catalyst in the production of polyamides. While detailed mechanisms for its catalytic cycle in this specific context are not widely published, it likely participates in facilitating the condensation polymerization reaction.

More broadly, hypophosphite salts have been studied for their role in catalyst-free reductive amination, a crucial reaction for synthesizing amines from carbonyl compounds. This process involves the reduction of an intermediate imine. Studies have shown that hypophosphites can selectively reduce imines while leaving other functional groups like nitro, cyano, and alkene groups intact. Although much of the detailed research has focused on sodium hypophosphite, the fundamental reactivity of the hypophosphite ion is the key, suggesting the applicability of the ammonium salt as well.

Materials Science and Engineering Innovations

Phosphinic acid, ammonium salt, also known as ammonium hypophosphite, is proving to be a valuable additive and precursor in the development of novel materials with enhanced properties. Its unique chemical characteristics are being leveraged to address challenges in fields ranging from renewable energy to the synthesis of complex molecular structures.

Role as Additives in Perovskite Solar Cells for Performance Enhancement

In the rapidly advancing field of perovskite solar cells (PSCs), achieving both high efficiency and long-term stability is a primary objective. nih.gov Research has shown that the introduction of ammonium salt additives, such as this compound, can significantly enhance the performance of these photovoltaic devices.

Specifically, in tin-based perovskite solar cells, ammonium hypophosphite has been utilized as an antioxidant additive. rsc.orgrsc.org One of the key challenges in tin-based PSCs is the propensity of Sn2+ to oxidize to Sn4+, which degrades the perovskite material and negatively impacts device performance. rsc.org The addition of ammonium hypophosphite to the precursor solution helps to suppress this oxidation. rsc.orgpolyu.edu.hk This leads to improved quality of the perovskite film, a reduction in defect density, and consequently, a substantial improvement in both the efficiency and the open-circuit voltage of the solar cell. rsc.org

Furthermore, the use of such additives has been shown to promote the growth of perovskite grains, contributing to a more uniform and stable perovskite layer. rsc.orgpolyu.edu.hk This enhanced film morphology is crucial for efficient charge transport and reduced recombination losses within the solar cell. Research has demonstrated that PSCs incorporating this compound exhibit not only higher initial performance but also markedly improved long-term stability under both nitrogen and ambient conditions. rsc.org

Impact of Ammonium Hypophosphite on Tin-Based Perovskite Solar Cell Performance

A summary of the key improvements observed in tin-based perovskite solar cells with the addition of ammonium hypophosphite.

| Parameter | Improvement Observed | Underlying Mechanism |

|---|---|---|

| Power Conversion Efficiency (PCE) | Substantially Improved | Reduced defect density and improved film quality. rsc.org |

| Open Circuit Voltage (Voc) | Substantially Improved | Suppression of Sn2+ oxidation and reduced non-radiative recombination. rsc.org |

| Long-Term Stability | Pronounced Enhancement | Improved perovskite film quality and antioxidant effect. rsc.orgpolyu.edu.hk |

| Perovskite Film Quality | Improved | Assists in the growth of perovskite grains, leading to a more uniform morphology. rsc.org |

| Defect Density | Reduced | Suppression of defects arising from tin oxidation. rsc.org |

Principles of Supramolecular Chemistry and Coordination Polymer Formation

The phosphinate group, present in this compound, plays a significant role in the field of supramolecular chemistry and the construction of coordination polymers. researchgate.net Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. core.ac.uk Phosphonate (B1237965) and phosphinate ligands are of particular interest due to their multiple donating sites, which allow for the formation of extended networks and complex structures. researchgate.net

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The phosphinate group can act as a versatile ligand, bridging metal centers to create one-, two-, or three-dimensional frameworks. researchgate.net The structure and properties of these coordination polymers can be tuned by varying the metal ion, the organic component of the phosphinate ligand, and the reaction conditions. globethesis.com

Research in this area has explored the synthesis of novel coordination polymers using ligands bearing phosphinic acid groups. researchgate.net These studies have demonstrated the ability of the phosphinate group to form robust connections with metal ions, leading to the creation of materials with interesting structural, and electrochemical properties. researchgate.net The principles of supramolecular assembly, such as hydrogen bonding and van der Waals forces, also play a crucial role in dictating the final architecture and properties of these materials. acs.org

Exploratory Applications in Aqueous Redox Flow Batteries (ARFB)

Aqueous redox flow batteries (ARFBs) are a promising technology for large-scale energy storage, and the development of cost-effective and stable electrolyte materials is a key area of research. nih.gov While direct research on "this compound" in ARFBs is limited, the fundamental components of the compound—ammonium ions and phosphorus-containing anions—are relevant to ongoing explorations in this field.

Researchers are investigating a wide range of organic and inorganic compounds as active materials for ARFB electrolytes. pepr-batteries.fr For instance, the stability of certain electrolytes can be enhanced by the choice of cation, with ammonium ions being one of the species considered. nih.gov On the anion side, various organic molecules containing functional groups that can undergo reversible redox reactions are being synthesized and tested. researchgate.net

The exploration of new electrolyte chemistries is crucial for improving the energy density, lifetime, and cost-effectiveness of ARFBs. nih.gov While not a primary focus, the fundamental chemistry of compounds like this compound could potentially inform the design of novel electrolyte components or supporting salts in future ARFB systems.

Agricultural Science Research as a Phosphorus Source

Phosphorus is an essential macronutrient for plant growth, and the development of efficient phosphorus fertilizers is a cornerstone of modern agriculture. cceonondaga.org Research in agricultural science is continuously exploring new and improved sources of phosphorus to enhance crop yields and nutrient use efficiency.

While traditional phosphorus fertilizers like monoammonium phosphate (MAP) and diammonium phosphate (DAP) are widely used, there is ongoing research into alternative phosphorus compounds. fertilizercanada.cacropnutrition.com The ammonium component of these fertilizers is also beneficial, as nitrogen is another critical nutrient for plants. cropnutrition.com The application of ammonium-containing phosphate fertilizers can increase the uptake of phosphorus by plants compared to applying phosphorus alone. cropnutrition.com

Ammonium polyphosphate is another liquid fertilizer that provides both nitrogen and phosphorus to crops. cropnutrition.com The investigation into various ammonium phosphate and polyphosphate compounds is driven by the need to optimize nutrient delivery to plants, improve soil health, and minimize environmental impacts. cropnutrition.comuidaho.edu Research into compounds like this compound as a potential phosphorus source falls within this broader effort to innovate and improve agricultural inputs. cymitquimica.com The water solubility of such compounds is a key factor in their potential efficacy as a fertilizer, as it allows for the rapid release of nutrients into the soil solution for plant uptake. cropnutrition.com

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating and analyzing components within a mixture. For phosphinic acid, ammonium (B1175870) salt, both liquid and gas chromatography play significant roles, each tailored to specific analytical objectives.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile phosphinic acid, ammonium salt by Gas Chromatography (GC) is not feasible. oup.com Therefore, a derivatization step is essential to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. oup.comsigmaaldrich.com Silylation is a common derivatization technique, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. oup.comoup.com Another approach is esterification to form, for example, benzyl (B1604629) d-nb.info or other alkyl esters.

Once derivatized, the compound can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID) or, for higher selectivity and sensitivity, a Flame Photometric Detector (FPD) in phosphorus mode. d-nb.info For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, providing both retention time and mass spectral data. oup.comnih.gov

Table 2: Derivatization and GC Parameters for Phosphinic Acid Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), Alkylating agents (e.g., for benzylation) oup.comd-nb.info |

| Reaction Conditions | Elevated temperature (e.g., 60-90°C) to ensure complete reaction oup.comoup.com |

| Column Type | Nonpolar or mid-polarity capillary columns (e.g., 5% Phenyl Polysiloxane) d-nb.info |

| Injector Temperature | 225 - 250 °C oup.com |

| Detector | Flame Photometric Detector (FPD - P mode), Mass Spectrometry (MS) |

| Oven Program | Temperature programming from a low initial temperature (e.g., 75°C) to a high final temperature (e.g., 280°C) oup.com |

Spectroscopic Identification and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantitative measurement of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structural characteristics of this compound. When coupled with chromatographic techniques like LC or GC, it provides definitive identification. In mass spectrometry, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound (NH₄H₂PO₂), the molecular weight is 83.04 g/mol . In the mass spectrum, one would expect to see ions corresponding to the intact ammonium phosphinate or its constituent parts. Depending on the ionization technique, the molecular ion [NH₄H₂PO₂]⁺ or protonated molecule [(NH₄H₂PO₂)H]⁺ might be observed. Common fragmentation pathways involve the loss of ammonia (B1221849) (NH₃), water (H₂O), or other small neutral molecules. mdpi.comnih.gov The fragmentation pattern provides a unique fingerprint that confirms the identity of the compound. chemguide.co.uklibretexts.org

Table 4: Expected Mass-to-Charge (m/z) Ratios in Mass Spectrometry

| Ion | Formula | Expected m/z |

|---|---|---|

| Phosphinic Acid | [H₃PO₂]⁺ | 66.0 |

| Ammonium Ion | [NH₄]⁺ | 18.0 |

| Key Fragment | [PO₂]⁺ | 47.0 |

| Key Fragment | [H₂PO₂]⁺ | 65.0 |

Thermal Analysis and Calorimetry

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For this compound, these methods provide critical information about its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would show mass loss at specific temperatures, corresponding to decomposition events. For instance, the decomposition might occur in steps, potentially involving the loss of ammonia followed by the decomposition of phosphinic acid. mdpi.comammoniaenergy.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC can detect thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks in the DSC curve. nih.govnih.gov This information is vital for understanding the compound's thermal stability limits. For related ammonium phosphate (B84403) compounds, decomposition is often an endothermic process that occurs at elevated temperatures. mdpi.com

Table 5: Summary of Thermal Analysis Data

| Technique | Information Provided | Expected Events for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Onset of decomposition temperature, multi-step mass loss corresponding to the release of gases (e.g., NH₃, H₂O, PH₃) mdpi.comammoniaenergy.org |

| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions | Endothermic peaks corresponding to melting and/or decomposition nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. unca.edu This analysis provides critical data on the thermal stability of a compound, identifying the temperatures at which it begins to decompose. impactfactor.org For phosphorus-containing compounds like ammonium salts, TGA reveals a multi-stage degradation process. marquette.edu

Studies on related metal hypophosphites, such as aluminum hypophosphite, show that thermal degradation occurs in distinct stages. at.ua The thermal decomposition of ammonium salts is an endothermic process. ammoniaenergy.org Distinctive features of the thermal decomposition of hypophosphites include the formation of products like polyphosphoric acid and red phosphorus. researchgate.net The thermal stability of phosphonium (B103445) salts, which are related to ammonium salts, can exceed 300°C. researchgate.netresearchgate.net

Table 1: Illustrative TGA Decomposition Stages for Ammonium Phosphorus Salts This table is based on data for analogous compounds like ammonium dihydrogen phosphate and other ammonium salts.

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. cam.ac.uk This method is used to detect thermal events such as phase transitions, melting, crystallization, and decomposition, which involve an absorption or evolution of heat (enthalpy change). abo.fiekb.eg

When used in conjunction with TGA, DTA can confirm whether mass loss events are endothermic or exothermic. For ammonium salts like ammonium dihydrogen phosphate and ammonium nitrate, decomposition is associated with distinct endothermic peaks on the DTA curve, corresponding to the energy absorbed during the breakdown of the compound. ammoniaenergy.orgresearchgate.net For this compound, DTA would be expected to show endothermic peaks corresponding to the decomposition stages identified by TGA.

Coupled TGA-FTIR for Evolved Gas Analysis

Evolved Gas Analysis (EGA) is a method used to identify the gaseous products released from a sample during thermal decomposition. measurlabs.comeag.com Coupling a thermogravimetric analyzer with a Fourier Transform Infrared (FTIR) spectrometer (TGA-FTIR) allows for the real-time identification of the chemical nature of the evolved gases as mass loss occurs. measurlabs.com

Studies on the thermal degradation of metal hypophosphites provide direct insight into the likely decomposition products of this compound. A TGA-FTIR analysis of aluminum hypophosphite revealed that the degradation process occurs in two steps, releasing phosphine (B1218219) (PH₃) and water (H₂O) as the primary gaseous products. at.ua This powerful combination of techniques confirms the chemical reactions taking place during thermal decomposition. at.uasci-hub.se

Microscopic and Surface Characterization Techniques

Microscopic and spectroscopic techniques are essential for examining the physical and chemical characteristics of a compound at the micro-level, including its morphology, elemental composition, and crystal structure.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. nih.gov It is widely used to examine the size, shape, and surface texture of crystalline materials. researchgate.net

For this compound, which is a crystalline solid, SEM analysis would reveal the morphology of its particles. Characterization of related compounds, such as metal hypophosphites and ammonium polyphosphate, by SEM shows distinct crystalline structures. at.uaresearchgate.net The images can provide information on whether the particles are, for example, well-defined crystals, agglomerates, or have a specific surface texture. nih.gov

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) Spectroscopy, often used in conjunction with SEM, is an analytical technique for the elemental analysis of a sample. wikipedia.orgmee-inc.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. oxinst.com Each element has a unique atomic structure and therefore a unique set of peaks in its X-ray emission spectrum, allowing for qualitative and quantitative compositional analysis. wikipedia.orgnih.gov

For this compound (NH₄H₂PO₂), an EDX analysis would be used to confirm its elemental composition. The analysis would detect the presence of Nitrogen (N), Oxygen (O), and Phosphorus (P). nih.govmdpi.com Hydrogen is not detectable by standard EDX analysis. The technique can also provide the relative abundance of the detected elements. mee-inc.com

Table 2: Theoretical Elemental Composition of this compound (NH₄H₂PO₂) *

\Note: EDX does not detect Hydrogen. The values are for theoretical comparison.*

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline sample is subjected to X-rays, the atoms diffract the X-rays into a specific pattern based on their arrangement. This diffraction pattern serves as a fingerprint for the crystalline solid, allowing for phase identification and the determination of crystal lattice parameters. rsc.org

The crystal structure of this compound (ammonium hypophosphite) has been determined using XRD. It crystallizes in an orthorhombic system. nih.gov The detailed crystallographic data provide fundamental information about the solid-state arrangement of the ammonium cations and hypophosphite anions.

Table 3: Crystallographic Data for this compound

Environmental Fate and Impact in Scientific Context

Environmental Degradation Pathways and Mechanisms

The environmental persistence of a chemical is largely determined by its susceptibility to various degradation processes. For ammonium (B1175870) hypophosphite, these pathways include thermal, biological, and photolytic mechanisms, although specific data for this compound is limited compared to other organophosphorus compounds.

Thermal Decomposition : Ammonium hypophosphite is stable under normal transport conditions but decomposes upon heating. mdpi.com At approximately 240°C (464°F), it breaks down to produce phosphine (B1218219) (PH₃) and oxides of phosphorus (POx). noaa.govnoaa.gov Phosphine is a highly toxic and spontaneously flammable gas. noaa.govnoaa.gov This thermal instability is a key factor in its environmental fate, particularly in scenarios involving fire or high temperatures.

Biodegradation : The carbon-phosphorus (C-P) bond found in related organophosphorus compounds like phosphonates is known to be highly resistant to enzymatic and chemical degradation. researchgate.netrsc.org However, various microorganisms have evolved systems to break this bond and utilize phosphonates as a phosphorus source, especially in phosphate-limited environments. researchgate.netnih.govoup.com For instance, Pseudomonas aeruginosa can biodegrade certain phosphonic acids by cleaving the C-P bond. nih.gov While specific studies on the biodegradation of the P-H bond in ammonium hypophosphite are not widely available, the microbial metabolism of other phosphorus compounds suggests that biodegradation could be a potential, albeit likely slow, degradation pathway. Research on ammonium polyphosphate (APP) has identified bacteria like Acinetobacter nosocomialis capable of degrading it, achieving over 85% degradation in four days under optimal conditions. nih.gov

Hydrolysis : Ammonium hypophosphite does not react with water under normal conditions. noaa.gov However, the hydrolysis of related compounds like ammonium polyphosphate (APP) is known to occur and can be influenced by factors such as the presence of metal ions. nih.gov The P-O-P bonds in APP are susceptible to hydrolysis, which is a key process for its application as a controlled-release fertilizer. nih.gov While ammonium hypophosphite lacks these P-O-P bonds, its stability in water is a significant feature of its environmental behavior.

Photodegradation : Photodegradation, or breakdown by light, is another potential pathway. Studies on phosphonates have shown that they can undergo photodegradation, particularly in the presence of iron (III) complexes, where the process can be rapid. atamanchemicals.comresearchgate.net The degradation of aminotrimethylphosphonic acid (ATMP), for example, requires UV radiation below 310 nm and results in products like aminomethylphosphonic acid (AMPA) and orthophosphate. researchgate.net Specific research on the photodegradation of ammonium hypophosphite is scarce, but the behavior of analogous compounds suggests it may be a relevant degradation mechanism under certain environmental conditions.

Persistence and Bioaccumulation Potential in Ecosystems

Persistence and bioaccumulation are critical indicators of a chemical's long-term environmental risk.

Persistence : The stability of the phosphorus-carbon bond in many organophosphorus compounds suggests a degree of environmental persistence. researchgate.netrsc.org Compounds like glyphosate, a phosphonate (B1237965), are known to persist in some environments. digitellinc.com While ammonium hypophosphite is an inorganic phosphinate, its persistence is linked to its degradation rates. Given that biodegradation is likely slow and it is stable to hydrolysis, the compound may persist in environments where thermal and photolytic degradation conditions are not present. Related compounds like phosphonates are known to adsorb strongly to surfaces, which can affect their environmental mobility and persistence. atamanchemicals.comresearchgate.net

Behavior and Effects in Aquatic Environments

As a water-soluble compound, the primary environmental exposure route for ammonium hypophosphite is through aquatic systems. noaa.govsciencemadness.org

Behavior in Water : Ammonium hypophosphite is a white solid that sinks and mixes with water. noaa.gov Its high water solubility means it will readily dissolve and be transported in aquatic environments. noaa.govsciencemadness.org Related phosphonates exhibit strong adsorption to mineral surfaces and sediments, which significantly removes them from the water column. atamanchemicals.comresearchgate.net This interaction with surfaces also reduces the potential for the remobilization of metals. atamanchemicals.com While specific adsorption data for ammonium hypophosphite is not readily available, this behavior is a possibility.

Aquatic Toxicity : The effect of low concentrations of ammonium hypophosphite on aquatic life is largely unknown. noaa.gov It is generally considered to have low or no toxicity under normal conditions. noaa.gov However, the primary hazard arises from its decomposition at high temperatures, which releases toxic phosphine gas. noaa.govnoaa.gov Therefore, a significant release into an aquatic environment following a fire could pose a considerable risk. The introduction of phosphorus compounds into water bodies can also lead to eutrophication, an over-enrichment of nutrients that causes excessive algal growth and oxygen depletion. atamanchemicals.com While this is a major issue with phosphates, the environmental behavior of phosphonates and phosphinates can differ. atamanchemicals.com

| Property | Description | Reference(s) |

| Physical State | White, crystalline solid | noaa.gov |

| Solubility in Water | Soluble, sinks and mixes | noaa.govnoaa.govsciencemadness.org |

| Reactivity with Water | No reaction | noaa.gov |

| Aquatic Toxicity | Effect of low concentrations unknown; low toxicity unless heated | noaa.govnoaa.gov |

| Primary Hazard | Decomposes when heated to form toxic, flammable phosphine gas | noaa.govnoaa.govsciencemadness.org |

Considerations for Waste Management and Recycling from a Chemical Perspective